molecular formula C10H22N2 B13281780 N-(2-aminoethyl)-N-ethylcyclohexanamine CAS No. 14256-70-3

N-(2-aminoethyl)-N-ethylcyclohexanamine

Cat. No.: B13281780
CAS No.: 14256-70-3
M. Wt: 170.30 g/mol
InChI Key: RQXOCIYELPKFEP-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-ethylcyclohexanamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.30 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14256-70-3

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N'-cyclohexyl-N'-ethylethane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-2-12(9-8-11)10-6-4-3-5-7-10/h10H,2-9,11H2,1H3

InChI Key

RQXOCIYELPKFEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)C1CCCCC1

Origin of Product

United States

Synthetic Methodologies for N 2 Aminoethyl N Ethylcyclohexanamine and Its Analogues

Established Synthetic Pathways

The construction of the target molecule generally involves the formation of new carbon-nitrogen bonds on a pre-existing cyclohexanediamine or N-ethylcyclohexanamine scaffold. The most common and well-established methods for achieving this are amine alkylation and acylation reactions, followed by reduction, and reductive amination strategies.

Amine Alkylation and Acylation Reactions

Amine alkylation is a fundamental method for the formation of C-N bonds and represents a direct approach to the synthesis of N-(2-aminoethyl)-N-ethylcyclohexanamine. This strategy can be envisioned starting from N-ethylcyclohexanamine and a suitable two-carbon electrophile.

A plausible route involves the direct alkylation of N-ethylcyclohexanamine with a protected 2-aminoethyl halide, such as 2-chloroethylamine hydrochloride. The reaction would proceed via nucleophilic substitution, where the secondary amine (N-ethylcyclohexanamine) attacks the electrophilic carbon of the 2-chloroethylamine. The use of a base is typically required to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction. A common challenge with direct alkylation is the potential for overalkylation, leading to the formation of quaternary ammonium salts. Careful control of reaction conditions, such as temperature, stoichiometry of reactants, and the choice of solvent, is crucial to maximize the yield of the desired secondary amine.

Alternatively, an acylation-reduction pathway offers a more controlled approach. This would involve the acylation of N-ethylcyclohexanamine with a reagent like 2-azidoacetyl chloride. The resulting amide can then be reduced to the corresponding amine. The reduction of the amide can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The azide group can be concurrently or subsequently reduced to the primary amine, for instance, through catalytic hydrogenation. This two-step process often provides better selectivity and avoids the issue of overalkylation associated with direct alkylation.

Starting Material Reagent Intermediate Product Final Product Key Considerations
N-ethylcyclohexanamine2-chloroethylamine hydrochloride-This compoundPotential for overalkylation. Requires base.
N-ethylcyclohexanamine2-azidoacetyl chlorideN-(2-azidoacetyl)-N-ethylcyclohexanamineThis compoundMulti-step process, but offers better control. Requires strong reducing agents.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.org This reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. pearson.com For the synthesis of this compound, two primary reductive amination routes can be conceptualized.

The first approach involves the reaction of N-ethylcyclohexanamine with a protected amino-aldehyde, such as 2-(boc-amino)acetaldehyde. The initial reaction forms an iminium ion intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde. masterorganicchemistry.com Following the reduction, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product.

A second, and perhaps more direct, route would be the reductive amination of cyclohexanone with N-ethylethylenediamine. In this one-pot reaction, the ketone and the diamine, in the presence of a reducing agent and typically a catalytic amount of acid, would form the target molecule. The likely mechanism involves the formation of an imine between one of the amino groups of the diamine and cyclohexanone, which is then reduced. The choice of reducing agent is critical to favor the reductive amination pathway over the simple reduction of the ketone. Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, PtO₂) is also a common method for reductive amination. wikipedia.org

Route Carbonyl Compound Amine Reducing Agent Key Features
12-(Boc-amino)acetaldehydeN-ethylcyclohexanamineNaBH₃CN or NaBH(OAc)₃Requires a protected amino-aldehyde and subsequent deprotection. Offers good control.
2CyclohexanoneN-ethylethylenediamineH₂/Pd/C or NaBH₃CNMore direct, one-pot synthesis. Potential for side reactions if not optimized.

Asymmetric Synthesis Approaches

The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry. For a molecule like this compound, which possesses a chiral center on the cyclohexane ring, asymmetric synthesis methodologies can be employed to obtain specific stereoisomers.

Enzyme-Mediated Transformations

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective approach to the synthesis of chiral molecules. While specific enzymes for the synthesis of this compound have not been reported, analogous transformations suggest potential enzymatic routes.

Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the asymmetric reduction of imines to chiral amines. nih.gov A potential biocatalytic route could involve the enzymatic reductive amination of cyclohexanone with N-ethylethylenediamine. Screening a library of IREDs or RedAms could identify a biocatalyst capable of producing the desired enantiomer of this compound with high enantiomeric excess. This approach is attractive due to its high selectivity and mild reaction conditions.

Chiral Auxiliary and Catalyst-Directed Syntheses

The use of chiral auxiliaries is a classical strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral this compound analogue, one could envision starting with a chiral cyclohexanediamine, such as (1R,2R)-diaminocyclohexane, which is commercially available. wikipedia.org Sequential N-alkylation or reductive amination on this chiral scaffold would lead to the formation of a diastereomerically pure product. The pre-existing stereocenters on the cyclohexane ring would direct the approach of the incoming reagents.

Alternatively, asymmetric catalysis using chiral metal complexes or organocatalysts can be employed. Chiral diamines are themselves important ligands in asymmetric catalysis. compira.commerckmillipore.com The synthesis of N,N'-disubstituted cyclic 1,2-diamines has been reported, often for their use as chiral ligands. researchgate.net A potential catalytic asymmetric synthesis could involve the development of a chiral catalyst that directs the enantioselective reductive amination of an appropriate prochiral substrate. For instance, a chiral catalyst could be used in the reductive amination of cyclohexanone with N-ethylethylenediamine to favor the formation of one enantiomer over the other.

Approach Description Potential Application
Enzyme-MediatedUse of enzymes like IREDs or RedAms for asymmetric reductive amination.Reductive amination of cyclohexanone with N-ethylethylenediamine.
Chiral AuxiliaryStarting with a chiral precursor like (1R,2R)-diaminocyclohexane to direct subsequent reactions.Sequential N-alkylation or reductive amination on the chiral scaffold.
Chiral CatalystUse of a chiral metal complex or organocatalyst to induce enantioselectivity in a reaction.Asymmetric reductive amination of cyclohexanone with N-ethylethylenediamine.

Patent Literature Analysis of Industrial Production Methods

While no patents specifically detailing the industrial production of this compound were identified, the patent literature for structurally similar compounds, such as N-alkyated cyclohexanediamines and N-ethylethylenediamine, provides valuable insights into potential large-scale manufacturing processes.

A patent for the synthesis of N-ethylethylenediamine describes the reaction of ethylenediamine (B42938) with ethyl chloride in an alcohol solvent using a sodium alkoxide as an acid-binding agent in an autoclave. google.com This method, a variation of amine alkylation, is conducted under pressure and at elevated temperatures, which are common conditions for industrial-scale reactions. The product is then purified by distillation. This approach suggests that a similar alkylation of a cyclohexanediamine derivative could be a viable industrial route.

Another patent discloses a process for preparing cyclohexanediamine compounds, which are useful as kinase inhibitors. google.com This patent describes various methods for the protection and deprotection of amine groups, as well as alkylation and other modifications of the cyclohexanediamine core. The use of protecting groups like tert-butoxycarbonyl (Boc) is highlighted, which is a common strategy in industrial synthesis to ensure selectivity and high yields in multi-step processes.

Furthermore, a patent for novel curing agents for epoxy systems describes the synthesis of mono-alkylated diamines, including those based on a cyclohexyl structure, through the reaction of a diamine with a ketone (like cyclohexanone) followed by hydrogenation. epo.org This is essentially a reductive amination process carried out on a large scale.

Based on this analysis, an industrial-scale synthesis of this compound would likely favor cost-effective and scalable methods such as direct alkylation under pressure or a one-pot reductive amination. The choice of starting materials (e.g., N-ethylcyclohexanamine vs. cyclohexanone and a diamine) would depend on their commercial availability and cost. Purification via distillation would be the preferred method for obtaining the final product in high purity.

Advanced Spectroscopic and Analytical Characterization of N 2 Aminoethyl N Ethylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

The proton NMR (¹H NMR) spectrum of N-(2-aminoethyl)-N-ethylcyclohexanamine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-donating nitrogen atoms and the aliphatic cyclohexyl and ethyl groups.

Based on the analysis of similar structures, the expected chemical shifts for the protons in this compound are as follows:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₂- (ethyl, adjacent to N)2.5 - 2.8Quartet2H
-CH₃ (ethyl)1.0 - 1.3Triplet3H
-CH- (cyclohexyl, attached to N)2.3 - 2.6Multiplet1H
-CH₂- (cyclohexyl)1.0 - 1.9Multiplet10H
-N-CH₂-CH₂-N-2.6 - 2.9Multiplet4H
-NH₂1.1 - 1.5 (broad)Singlet2H

Note: The chemical shifts and multiplicities are predictive and can be influenced by the solvent and experimental conditions. The broadness of the -NH₂ signal is due to proton exchange.

The ethyl group would show a characteristic quartet for the methylene protons adjacent to the nitrogen and a triplet for the terminal methyl protons. The protons of the cyclohexyl ring would appear as a complex multiplet in the aliphatic region. The two methylene groups of the aminoethyl chain are expected to be in a similar chemical environment, leading to overlapping multiplets. The protons of the primary amine group typically appear as a broad singlet, and their chemical shift can vary depending on concentration and solvent.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule. As with ¹H NMR, the chemical shifts are influenced by the neighboring atoms.

Predicted ¹³C NMR chemical shifts for this compound are presented below:

Carbon AtomPredicted Chemical Shift (ppm)
-CH₂- (ethyl, adjacent to N)45 - 50
-CH₃ (ethyl)12 - 16
-CH- (cyclohexyl, attached to N)55 - 60
-CH₂- (cyclohexyl, C2/C6)30 - 35
-CH₂- (cyclohexyl, C3/C5)25 - 30
-CH₂- (cyclohexyl, C4)24 - 28
-N-CH₂- (aminoethyl)48 - 53
-CH₂-NH₂ (aminoethyl)40 - 45

Note: These are predicted chemical shift ranges and can be affected by experimental parameters.

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, multidimensional NMR techniques are invaluable. bitesizebio.com Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the ethyl and cyclohexyl groups and the aminoethyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These techniques provide a comprehensive and definitive structural elucidation of the molecule. bitesizebio.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. thermofisher.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for its amine and aliphatic moieties.

Key expected vibrational frequencies are:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (primary amine)Stretching3300 - 3500 (two bands)
N-H (primary amine)Bending1590 - 1650
C-H (aliphatic)Stretching2850 - 2960
C-H (aliphatic)Bending1350 - 1470
C-NStretching1000 - 1250

The presence of two N-H stretching bands is characteristic of a primary amine. The C-H stretching and bending vibrations confirm the presence of the aliphatic cyclohexyl and ethyl groups. The C-N stretching vibrations will also be present in the fingerprint region. Comparing the FTIR spectrum with those of related amines can aid in the precise assignment of these bands. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. libretexts.orgyoutube.com Saturated aliphatic amines, such as this compound, lack extensive chromophores (light-absorbing groups). ijsred.com Therefore, they are not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). The electronic transitions that occur in such molecules, primarily n → σ* and σ → σ* transitions, require higher energy (shorter wavelengths) and typically fall in the far-UV region. libretexts.org Consequently, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of this compound.

Similarly, fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is not expected to be a significant analytical method for this compound under normal conditions, as it does not possess a fluorophore.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. For this compound, electron ionization (EI) mass spectrometry would likely lead to fragmentation through alpha-cleavage, which is a common pathway for amines.

The molecular ion peak (M⁺) would be observed, and key fragment ions would result from the cleavage of bonds adjacent to the nitrogen atoms. Predicted significant fragment ions include:

m/zFragment
M-29Loss of an ethyl group (•CH₂CH₃)
M-43Loss of a propyl group (•CH₂CH₂CH₃) - less likely
M-83Loss of a cyclohexyl radical (•C₆H₁₁)
100[C₆H₁₁N(C₂H₅)]⁺
72[CH₂=N(C₂H₅)CH₂]⁺
58[CH₂=N(H)CH₂CH₂NH₂]⁺
44[CH₂=NH₂]⁺
30[CH₂=NH₂]⁺

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

The fragmentation pattern would be characterized by the preferential cleavage at the C-C bond alpha to the nitrogen, leading to the formation of stable iminium ions. The analysis of these fragments allows for the confirmation of the different structural units within the this compound molecule.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique for determining the elemental composition and structure of molecules. In the analysis of this compound, ESI-HRMS provides precise mass measurements, which allow for the confirmation of its molecular formula.

Collision Cross Section (CCS) Measurements and Predictive Analysis

Collision Cross Section (CCS) is a key physicochemical property that provides information about the three-dimensional shape and size of an ion in the gas phase. This parameter is gaining importance in the characterization of small molecules as it adds another dimension to their identification, complementary to mass-to-charge ratio and retention time.

Adductm/zPredicted CCS (Ų)
[M+H]+171.1856142.2
[M+Na]+193.1675144.4
[M-H]-169.1710145.1
[M+NH4]+188.2121162.0
[M+K]+209.1415143.9

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a single-crystal X-ray structure for this compound has not been reported, analysis of related structures can provide valuable information about its likely solid-state conformation.

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric Analysis (TGA) is used to characterize the thermal stability of a material by measuring its mass change as a function of temperature. For this compound, TGA would reveal its decomposition profile and provide information on its thermal stability.

While specific TGA data for this compound is not available, studies on related ethylenediamine (B42938) derivatives offer insights into its expected thermal behavior. The thermal decomposition of ethylenediamine diperchlorate, for example, occurs in distinct temperature regions, with the initial weight loss attributed to the decomposition of the ethylenediamine moiety researchwithrutgers.com. TGA of ethylenediamine itself shows a clear vaporization and decomposition profile nist.gov. It is anticipated that the thermogram of this compound would show an initial weight loss corresponding to the volatilization of the compound, followed by decomposition at higher temperatures. The decomposition would likely involve the fragmentation of the ethyl and aminoethyl side chains, followed by the breakdown of the cyclohexyl ring. The presence of the primary amine could also influence the decomposition pathway through intermolecular reactions at elevated temperatures.

Surface Sensitive Spectroscopies: X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a material's surface. For this compound, XPS would be particularly useful for analyzing its interaction with surfaces and for identifying the different nitrogen environments.

The XPS spectrum of this compound is expected to show characteristic peaks for carbon (C1s), nitrogen (N1s), and, if present as a salt or on an oxygen-containing substrate, oxygen (O1s). The high-resolution N1s spectrum would be of particular interest as it can distinguish between the primary and tertiary amine groups. It has been shown that different amine states (primary, secondary, tertiary) can be identified and quantified by deconvolution of the N1s peak universallab.org. Typically, the binding energy of the N1s peak for amine groups is around 400 eV uic.edu. The exact binding energies would be sensitive to the local chemical environment, including protonation and hydrogen bonding. For instance, protonated amines exhibit a shift to higher binding energies of approximately +1.3 eV uic.edu. Therefore, XPS could be used to probe the acid-base chemistry of this compound on a surface. Studies on other nitrogen-containing compounds have demonstrated the ability of XPS to differentiate between amine, amide, and azide species based on their distinct N1s binding energies nih.gov.

Computational and Theoretical Chemistry Investigations of N 2 Aminoethyl N Ethylcyclohexanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. esqc.orgwikipedia.org Its application to N-(2-aminoethyl)-N-ethylcyclohexanamine allows for a detailed analysis of its molecular geometry, electronic properties, and predicted spectroscopic behavior.

Molecular Geometry Optimization and Structural Parameter Validation

The foundational step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process involves minimizing the energy of the molecule to determine its equilibrium structure. Theoretical calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide optimized bond lengths, bond angles, and dihedral angles. nih.gov

These computationally derived parameters can then be compared with experimental data, if available, to validate the accuracy of the theoretical model. The optimized structure serves as the basis for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (cyclohexyl) Data not available Data not available Data not available
C-N (ethyl) Data not available Data not available Data not available
N-C (ethylamine) Data not available Data not available Data not available
C-C (cyclohexyl) Data not available Data not available Data not available

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Chemical Hardness, Electrophilicity

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, other important quantum chemical descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters help in understanding the molecule's propensity to act as an electron donor or acceptor in chemical reactions.

Table 2: Calculated Electronic Properties of this compound

Property Value (eV)
EHOMO Data not available
ELUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available
Chemical Hardness (η) Data not available

Prediction of Spectroscopic Properties (e.g., IR Frequencies, NMR Chemical Shifts)

DFT methods can simulate various spectroscopic properties with a reasonable degree of accuracy. Theoretical calculations of infrared (IR) vibrational frequencies can aid in the assignment of experimental IR spectra. mdpi.com By calculating the vibrational modes of the optimized geometry, a theoretical IR spectrum can be generated.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted. These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value
Key IR Frequencies (cm⁻¹) Data not available
¹H NMR Chemical Shifts (ppm) Data not available

Solvent Effects Modeling (e.g., Polarizable Continuum Model)

Chemical reactions and molecular properties are often influenced by the solvent environment. Computational models like the Polarizable Continuum Model (PCM) can be employed to simulate the effect of a solvent on the properties of this compound. nih.gov PCM treats the solvent as a continuous dielectric medium, which allows for the calculation of molecular properties in a more realistic environment than the gas phase. This is particularly important for understanding the behavior of the molecule in solution.

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

This compound, with its flexible ethyl and aminoethyl chains and the puckered cyclohexyl ring, can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com

Intermolecular Interactions and Binding Affinity Predictions (e.g., Molecular Docking, Hydrogen Bonding Analysis)

No molecular docking or specific hydrogen bonding analysis studies for this compound were identified in the available literature. Such studies would theoretically involve simulating the interaction of this compound with a target protein or receptor to predict its binding orientation, affinity, and the specific noncovalent interactions, such as hydrogen bonds, that stabilize the complex. Without these studies, no data on binding energies, key interacting residues, or hydrogen bond distances and angles can be reported.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

There is no available research applying the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the chemical bonds within this compound. A QTAIM analysis would provide a quantitative description of the electron density distribution to characterize the nature of its atomic and intermolecular interactions, such as identifying bond critical points and evaluating the properties of these points to classify bonds as covalent or electrostatic. The absence of such research means no topological analysis of electron density for this specific molecule can be presented.

Applications of N 2 Aminoethyl N Ethylcyclohexanamine in Advanced Materials and Chemical Systems

Ligand Design and Coordination Chemistry

The presence of two nitrogen atoms with available lone pairs of electrons makes N-(2-aminoethyl)-N-ethylcyclohexanamine an effective chelating agent in coordination chemistry. Ligands are crucial in chemistry for their role in stabilizing metal ions, enabling catalytic processes, and forming the basis of novel materials. nih.gov The specific arrangement of its functional groups allows for the formation of stable metal complexes.

Monodentate and Multidentate Ligand Architectures

A ligand that binds to a central metal atom through a single donor atom is known as a monodentate ligand. quora.com In contrast, ligands that can bind through multiple donor atoms are termed polydentate or multidentate. quora.comnumberanalytics.com this compound, containing two nitrogen donor atoms, is structurally suited to function as a bidentate ligand. This capability allows it to form a stable five-membered chelate ring with a metal center, a configuration that is entropically favored over complexes formed by two separate monodentate ligands—a phenomenon known as the chelate effect. numberanalytics.com This enhanced stability is a critical attribute in the design of robust coordination compounds. numberanalytics.com

While the molecule itself is inherently bidentate, it can also serve as a foundational structure for more complex multidentate ligand architectures. Through chemical modification of the primary amine or the cyclohexyl ring, additional donor groups could be introduced, increasing its denticity and allowing for the coordination of more complex metal centers or the formation of polynuclear complexes.

Design Principles for Metal Complexation and Catalysis

The design of ligands is a central aspect of developing metal complexes for catalysis. nih.gov The properties of a ligand, such as its electronic and steric profile, directly influence the reactivity of the metallic center it coordinates. The structure of this compound incorporates several key features relevant to ligand design:

Chelation: As a bidentate N,N'-donor ligand, it forms a stable chelate ring, which provides a rigid and predictable coordination environment around the metal.

Asymmetry: The substitution pattern around the nitrogen atoms is asymmetric (a primary amine and a secondary amine attached to an ethyl group), which can be advantageous in asymmetric catalysis.

Steric Hindrance: The bulky cyclohexyl group provides significant steric hindrance. This can be strategically used to control the access of substrates to the catalytic metal center, potentially influencing selectivity in chemical reactions.

Electronic Effects: The alkyl groups (ethyl and cyclohexyl) are electron-donating, which increases the electron density on the nitrogen atoms and, subsequently, the coordinated metal center. This can modulate the metal's redox properties and its reactivity in catalytic cycles.

These principles allow for the rational design of catalysts where the this compound ligand can be used to create specific coordination environments tailored for reactions such as hydrogenation, oxidation, or polymerization.

Application in Organometallic and Inorganic Synthesis

In inorganic and organometallic synthesis, diamine ligands are fundamental for preparing a wide array of metal complexes. umich.eduumich.edu this compound can be used to synthesize discrete molecular complexes with various transition metals. The reaction of this ligand with metal salts (e.g., chlorides, nitrates) would yield coordination complexes whose geometry and properties are dictated by the metal ion and the stoichiometry of the reaction. wiley-vch.de

The synthesis of such complexes is often straightforward, involving the reaction of the ligand and a metal salt in a suitable solvent. ajol.info These resulting organometallic and inorganic compounds can serve as precursors for materials with interesting magnetic or optical properties or be directly applied as catalysts. For instance, complexes derived from similar amine-containing ligands have been investigated for their catalytic activity and biological relevance. ajol.infosemanticscholar.org

FeatureDescriptionImplication in Coordination Chemistry
Donor Atoms Two nitrogen atoms (primary and secondary amines)Functions as a bidentate N,N'-donor ligand.
Chelate Ring Size Forms a five-membered ring with a metal ionHigh stability due to the chelate effect. numberanalytics.com
Substituents Ethyl and cyclohexyl groupsProvides steric bulk and introduces electronic effects, influencing complex geometry and reactivity.
Asymmetry Asymmetric substitution on the ethylenediamine (B42938) backbonePotential for use in asymmetric synthesis and catalysis.

Polymer Chemistry and Material Science

The difunctional nature of this compound, stemming from its two reactive amine groups, makes it a valuable component in polymer chemistry. Amine-containing monomers are widely used to create functional polymers with applications ranging from coatings and adhesives to biomedical devices. ontosight.aiontosight.aipolysciences.com

Incorporation into Polymeric Architectures

The primary and secondary amine groups on this compound can readily react with other functional groups, allowing for its incorporation into various polymer backbones. For example, it can undergo reactions with:

Epoxides: The amine groups can act as nucleophiles to open epoxide rings, leading to the formation of poly(amino alcohol)s or epoxy resins.

Acrylates/Methacrylates: Through Michael addition, the amine groups can react with the double bonds of acrylate (B77674) or methacrylate (B99206) monomers, creating polymers with tertiary amine side chains.

Carboxylic Acids/Acyl Chlorides: Reaction with dicarboxylic acids or their derivatives forms polyamides, which are known for their excellent mechanical properties.

The inclusion of the N-ethylcyclohexanamine moiety into a polymer chain imparts specific properties. The cyclohexyl ring adds bulkiness, rigidity, and hydrophobicity, which can enhance the thermal stability and modify the solubility of the resulting polymer. The architecture of polymers can significantly influence their properties; for instance, incorporating bulky side groups can affect cytotoxicity and transfection efficiency in gene delivery applications. nih.gov

Role as Monomers or Crosslinkers in Polymerization

This compound is well-suited to act as either a monomer or a crosslinking agent. specialchem.com

As a Monomer: In step-growth polymerization, its two amine groups can react with a co-monomer containing two or more complementary functional groups (like dicarboxylic acids or diepoxides) to build linear or branched polymer chains.

As a Crosslinker: Crosslinking agents create connections between polymer chains, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. specialchem.comwhiterose.ac.uk Diamines are commonly used as curing agents or hardeners for epoxy resins, where they react with epoxide groups to form a rigid, crosslinked thermoset material. The rate of this crosslinking reaction can be influenced by the structure of the amine; for example, the steric hindrance from the cyclohexyl group might affect its reactivity compared to simpler linear diamines. The density of crosslinks is a critical parameter that can be controlled to tailor the final properties of the material. nih.gov

Role in PolymerizationReaction TypeResulting Polymer StructureKey Properties Conferred
Monomer Step-growth polymerization (e.g., with dicarboxylic acids)Linear or branched polyamidesThermal stability, mechanical strength, hydrophobicity.
Crosslinker / Curing Agent Reaction with multifunctional polymers (e.g., epoxy resins)3D polymer network (thermoset)Increased rigidity, improved chemical and thermal resistance. specialchem.comwhiterose.ac.uk

Functional Polymers and their Potential Applications

The presence of two distinct amine groups makes this compound a valuable monomer or functionalizing agent for the synthesis of advanced polymers. Diamines are crucial building blocks for various polymer materials, including polyamides and polyurethanes, where they act as effective cross-linking agents to enhance mechanical properties, thermal stability, and chemical resistance. specialchem.comnih.gov

The primary and secondary amines on the molecule can react with monomers such as diacids, diisocyanates, or epoxides to be incorporated into polymer backbones. For instance, in anionic ring-opening polymerization, diamines can be added to alter the polymer structure, potentially leading to branching which can dramatically increase properties like viscosity. acs.org The incorporation of this compound would introduce several key features into the resulting polymer:

Pendant Functional Groups: The secondary amine within the polymer chain remains available for further post-polymerization modification, allowing for the attachment of other functional molecules.

Modified Physicochemical Properties: The bulky, nonpolar cyclohexyl group and the ethyl group can influence the polymer's properties. nih.govencyclopedia.pubresearchgate.net These groups can increase the polymer's hydrophobicity, affect its solubility in various solvents, and disrupt chain packing, thereby lowering crystallinity and modifying thermal properties like the glass transition temperature. nih.govrsc.org By tuning the content of such branched or bulky side chains, properties of the final material can be precisely controlled. acs.org

Adhesion and Coating: The amine groups can promote adhesion to various surfaces, making polymers derived from this diamine potentially useful as coatings or adhesives. ontosight.ai

The table below outlines potential functional polymers that could be synthesized using this compound and their prospective applications based on the known roles of similar amine-functionalized polymers. specificpolymers.comspecificpolymers.comgoogle.compolysciences.com

Polymer TypePotential Co-monomerKey Feature from DiaminePotential Application
PolyamideDiacyl Chloride (e.g., Adipoyl chloride)Flexibility, modified crystallinitySpecialty fibers, engineering plastics
Polyurea/PolyurethaneDiisocyanate (e.g., MDI)Cross-linking, improved thermal stabilityElastomers, foams, coatings scirp.org
Epoxy ResinEpoxide (e.g., Bisphenol A diglycidyl ether)Curing agent, enhanced toughnessAdhesives, composites, protective coatings
PolyamineDihalide (e.g., 1,2-dichloroethane)Chelating sites, pH-responsivenessWater treatment, ion-exchange resins

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The structure of this compound, with its hydrogen-bonding amine groups and hydrophobic moieties, makes it an excellent candidate for participation in supramolecular assemblies and host-guest systems.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The distinct functional groups on this compound allow it to engage in a variety of these interactions, which are fundamental to its potential role in molecular recognition and host-guest chemistry. researchgate.netnih.gov

Hydrogen Bonding: The primary amine (-NH₂) acts as a hydrogen bond donor, while the lone pairs on both the primary and secondary nitrogens act as hydrogen bond acceptors. These interactions are crucial for recognizing and binding to molecules with complementary functionalities, such as carboxylic acids or alcohols. acs.org

Hydrophobic Interactions: The nonpolar cyclohexyl ring provides a significant hydrophobic surface. In aqueous environments, this group would tend to associate with other nonpolar molecules or surfaces to minimize contact with water, a key driving force in self-assembly and guest binding. rsc.org

The ability of host molecules to recognize and selectively bind diamines is a subject of significant research. nih.govkchem.org For example, sensors have been developed that show a strong fluorescent response specifically to aliphatic diamines, demonstrating that the presence of two amine groups is essential for selective interaction. nih.gov The specific spacing and orientation of the two amine groups in this compound, along with its steric profile, would dictate its selectivity for different binding partners. illinois.eduillinois.edu

Interaction TypeParticipating Group on DiaminePotential Interacting PartnerSignificance
Hydrogen Bonding (Donor)Primary Amine (-NH₂)Carbonyls, Alcohols, EthersDirectional binding, molecular recognition
Hydrogen Bonding (Acceptor)Primary & Secondary AminesAcids, Phenols, AmidesComplex formation, pH-sensing
Hydrophobic InteractionsCyclohexyl and Ethyl GroupsAlkyl chains, Aromatic ringsDriving force for assembly in water
Van der Waals ForcesEntire MoleculeAny adjacent moleculeOverall stabilization of complexes

The dual nature of this compound—possessing both hydrophilic amine groups and a hydrophobic cyclohexyl tail—gives it amphiphilic character. Amphiphilic molecules can spontaneously form ordered structures in solution, a process known as self-assembly. nih.govrsc.org

In aqueous media, it is conceivable that molecules of this compound could self-assemble to shield their hydrophobic cyclohexyl groups from water, leading to the formation of micelles or vesicles. acs.org The specific structure formed would depend on factors like concentration, pH (which affects the protonation state of the amines), and temperature. Such self-assembled structures have applications as nanoscale carriers for other molecules. nih.govnih.gov The balance between the hydrophilic and hydrophobic parts of the molecule is critical in determining the morphology of the resulting assembly. rsc.org

The principles of host-guest chemistry and self-assembly can be extended to the design of complex, functional systems like molecular machines—molecules or molecular assemblies that can perform mechanical-like movements in response to a stimulus. nih.govnih.govresearchgate.net

While there is no specific research detailing the use of this compound in this context, its structure offers potential as a component. The diamine functionality could serve as a binding site for a guest molecule (e.g., a metal ion or a small organic molecule) within a larger host structure like a cyclodextrin (B1172386) or calixarene. wikipedia.orgnih.govrsc.org The binding and release of the guest could be controlled by an external stimulus, such as a change in pH, which would protonate or deprotonate the amine groups and alter their binding affinity. This switching capability is a fundamental requirement for the operation of molecular machines. elsevierpure.com For example, the diamine could be incorporated into a rotaxane or catenane architecture, where its interaction with different parts of the structure could be modulated to induce motion. nih.gov

Role as a Chemical Intermediate in Synthesis

One of the most direct and significant applications of this compound is its role as a versatile chemical intermediate in organic synthesis. The reactivity of its primary and secondary amine groups allows it to be a building block for a wide range of more complex molecules. enamine.net The related compound N-ethylcyclohexylamine is used as an intermediate in the production of herbicides and pharmaceuticals. nih.gov

The differential reactivity of the primary and secondary amines can potentially be exploited to achieve selective chemical transformations. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for sequential reactions.

Key synthetic transformations involving this diamine could include:

N-Alkylation: The amine groups can be alkylated using alkyl halides or alcohols to introduce new substituents. researchgate.netresearchgate.netwikipedia.org This is a fundamental reaction for building up molecular complexity.

Acylation: Reaction with acyl chlorides or anhydrides would form amides. This is a key step in the synthesis of many pharmaceuticals and polymers (polyamides).

Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which is then reduced to a new, more substituted amine. This is a powerful method for forming C-N bonds. chegg.com

Cyclization Reactions: The 1,2-diamine motif is a precursor to various heterocyclic compounds, such as imidazolidines, when reacted with appropriate carbonyl compounds.

Research has shown that diamines can be used to synthesize biologically active compounds. For example, N,N-disubstituted ethylenediamines can be reacted with oxides (like cyclohexene (B86901) oxide) and subsequently acylated to produce compounds with antiarrhythmic activity. researchgate.net This highlights the potential of this compound as a starting material for medicinal chemistry programs.

The following table summarizes some of the key reactions this diamine could undergo as a chemical intermediate.

Reaction TypeReagentFunctional Group FormedApplication Area
AlkylationAlkyl Halide (e.g., Benzyl bromide)Tertiary/Quaternary AmineSynthesis of catalysts, surfactants
AcylationAcyl Chloride (e.g., Acetyl chloride)AmidePharmaceuticals, polymers
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary/Tertiary AmineAgrochemicals, fine chemicals
Michael Additionα,β-Unsaturated Carbonylβ-Amino CarbonylBuilding complex organic scaffolds
Reaction with EpoxidesEpoxide (e.g., Styrene oxide)Amino AlcoholBiologically active molecules researchgate.net

Emerging Research Directions and Future Perspectives for N 2 Aminoethyl N Ethylcyclohexanamine Studies

Integration of Experimental and Computational Methodologies

There is a significant opportunity for future research to integrate experimental and computational methods to elucidate the properties of N-(2-aminoethyl)-N-ethylcyclohexanamine. Currently, detailed computational studies, such as those employing Density Functional Theory (DFT) or other molecular modeling techniques, are not readily found for this specific molecule. Such studies would be invaluable for predicting its structural, electronic, and reactive properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC10H22N2PubChem
Molecular Weight170.30 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count5PubChem
Exact Mass170.178299317 g/mol PubChem
Monoisotopic Mass170.178299317 g/mol PubChem
Topological Polar Surface Area29.1 ŲPubChem
Heavy Atom Count12PubChem
Formal Charge0PubChem
Complexity114PubChem

This data is based on computational predictions and not experimental validation.

Future work could involve correlating these computational predictions with experimental data obtained from techniques like X-ray crystallography for solid-state structure, and NMR and vibrational spectroscopy for molecular structure and dynamics in solution. This synergistic approach would provide a comprehensive understanding of the molecule's behavior.

Advanced Analytical Method Development for Trace Analysis and In Situ Studies

The development of advanced analytical methods for the detection and quantification of this compound, particularly at trace levels, remains an open area of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be suitable starting points for developing sensitive and selective detection methods.

For in situ studies, the development of specific sensors or probes would be necessary. This could involve the use of spectroscopic techniques like Raman or infrared spectroscopy, potentially coupled with fiber optics for remote monitoring. The establishment of such methods would be crucial for applications where real-time monitoring of the compound's concentration is required.

Exploration in Novel Reaction Systems and Catalytic Cycles

The potential of this compound in novel reaction systems and catalytic cycles is yet to be explored. Its structure, featuring both a secondary and a primary amine group, suggests it could function as a bidentate ligand in coordination chemistry, potentially forming stable complexes with various metal centers. These complexes could then be investigated for their catalytic activity in reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Research in this area would involve the synthesis and characterization of metal complexes of this compound, followed by systematic screening of their catalytic performance in a range of organic transformations. Mechanistic studies, combining experimental kinetics and computational modeling, would be essential to understand the role of the compound in the catalytic cycle.

Sustainable Synthesis and Green Chemistry Approaches

There is a lack of published research on sustainable or green synthesis routes for this compound. Future research could focus on developing synthetic pathways that adhere to the principles of green chemistry, such as using renewable starting materials, employing catalytic methods to minimize waste, and using environmentally benign solvents.

Potential green synthesis strategies could include:

Reductive Amination: Utilizing cyclohexanone, ethylamine, and a green reducing agent.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis.

Flow Chemistry: Developing continuous flow processes for a more efficient and safer synthesis.

A life cycle assessment of any newly developed synthetic route would be beneficial to quantify its environmental impact compared to traditional methods.

Role in Advanced Functional Materials with Tunable Properties

The incorporation of this compound into advanced functional materials is a promising but currently unexplored field. The presence of reactive amine groups suggests it could be used as a monomer or a cross-linking agent in the synthesis of polymers. The resulting materials could possess tunable properties based on the degree of incorporation and the specific polymer architecture.

Potential applications in materials science could include:

Smart Polymers: Creating materials that respond to stimuli such as pH or temperature, due to the basic nature of the amine groups.

Coatings and Adhesives: Utilizing the amine functionalities for enhanced adhesion to various substrates.

Ion Exchange Resins: Developing materials for the capture and release of specific ions.

Characterization of these new materials would involve a suite of techniques to probe their mechanical, thermal, and chemical properties, thereby linking their molecular structure to their macroscopic function.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-aminoethyl)-N-ethylcyclohexanamine, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution, where a primary amine reacts with bromocyclohexane under controlled conditions. Key steps include:

  • Maintaining a 1:1 molar ratio of amine to alkylating agent to minimize over-alkylation .
  • Using anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization to achieve >95% purity .
    • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, ethyl groups at δ 1.0–1.3 ppm), FTIR (N-H stretch ~3300 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation) .

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks to specific functional groups (e.g., ethylamino protons at δ 2.5–3.0 ppm, cyclohexyl carbons in DEPT-135) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% area under the curve) .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Safety Guidelines :

  • Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact .
  • Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Dispose of waste via certified chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., over-alkylation, quaternary salt formation) during the synthesis of secondary amines like this compound?

  • Optimization Strategies :

  • Controlled Stoichiometry : Use a slight excess of the primary amine (1.2 equivalents) to favor mono-alkylation .
  • Low-Temperature Reactions : Conduct alkylation at 0–5°C to reduce reactivity of intermediate species .
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before byproduct formation .

Q. What methodologies are suitable for analyzing the compound’s interaction with nucleic acid analogs (e.g., PNA hybrids) or biological receptors?

  • Biochemical Assays :

  • Thermal Denaturation : Measure melting temperatures (Tm) of PNA-DNA hybrids via UV-Vis spectroscopy; compare stability to DNA-DNA duplexes (∆Tm > +10°C indicates enhanced binding) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized DNA targets .
  • Radioligand Binding : Use ³H-labeled analogs to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Q. How can thermal stability and decomposition pathways of this compound be analyzed to inform storage and application in high-temperature studies?

  • Thermogravimetric Analysis (TGA) :

  • Conduct under nitrogen at 10°C/min; observe sharp mass loss near 300°C, indicative of single-stage decomposition .
  • Compare with DSC data to correlate endothermic events (e.g., melting points, phase transitions) .
    • Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) of decomposition .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., receptor binding vs. functional antagonism)?

  • Data Reconciliation Framework :

  • Dose-Response Curves : Use CHO-K1 or HEK293 cells transfected with target receptors to quantify IC₅₀/EC₅₀ values .
  • Functional Assays : Pair binding studies with cAMP/GTPγS assays to distinguish between competitive antagonism and inverse agonism .
  • Metabolic Profiling : Incubate with liver microsomes to identify active metabolites that may contribute to observed effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.